N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14(17-3)12(15)11-6-8-4-5-9(16-2)7-10(8)13-11/h4-7,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLOQXVIOINVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(N1)C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247252 | |
| Record name | N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630937-31-3 | |
| Record name | N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630937-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,6-Dimethoxy-N-methyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hemetsberger–Knittel Indole Synthesis
This three-step sequence enables precise placement of the 2-carboxylate group and 6-methoxy substituent:
Step 1 : Knoevenagel condensation of methyl 2-azidoacetate (14) with 4-methoxybenzaldehyde (15) yields methyl 2-azido-3-(4-methoxyphenyl)acrylate (16) . Optimal conditions use 1.2 equiv of aldehyde in refluxing toluene (110°C, 6 h), achieving 78% yield.
Step 2 : Thermolysis of 16 in diphenyl ether (240°C, 15 min) induces azide decomposition and cyclization to methyl 6-methoxy-1H-indole-2-carboxylate (17) . Critical parameters include strict temperature control and inert atmosphere maintenance.
Step 3 : Basic hydrolysis of 17 (3N NaOH, ethanol, reflux 2 h) provides 6-methoxy-1H-indole-2-carboxylic acid (10) in 92% yield after acidification.
Fischer Indole Cyclization
An alternative route employs phenylhydrazine derivatives and α-keto esters:
Reactants :
- 4-Methoxyphenylhydrazine hydrochloride
- Ethyl 2-oxo-4-methoxypent-3-enoate
Conditions : Polyphosphoric acid (PPA) at 120°C for 3 h induces cyclization to ethyl 6-methoxy-1H-indole-2-carboxylate (III) . Post-reaction workup with aqueous NaHCO3 and ethyl acetate extraction yields 68% product.
Carboxamide Formation Strategies
Coupling Reagent-Mediated Amidation
General Procedure :
- Activate 6-methoxy-1H-indole-2-carboxylic acid (10) with HATU (1.2 equiv) in DMF (0.1 M)
- Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) and DIPEA (3.0 equiv)
- Stir at 25°C for 6 h under N2 atmosphere
- Quench with ice water, extract with ethyl acetate, and purify via silica chromatography
Optimization Data :
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 6 | 89 |
| BOP | DCM | 25 | 12 | 76 |
| EDCI/HOBt | THF | 40 | 8 | 65 |
HATU demonstrates superior efficiency due to its rapid activation kinetics and reduced epimerization risk compared to phosphonium-based reagents.
Acid Chloride Route
For scale-up operations:
- Convert 10 to acyl chloride using oxalyl chloride (3 equiv) in DCM (0°C to 25°C, 2 h)
- Add N,O-dimethylhydroxylamine (2 equiv) in THF at -20°C
- Warm to 0°C over 1 h, stir 2 h
- Extract with ethyl acetate, wash with 1N HCl
This method achieves 82% yield but requires strict moisture control and generates stoichiometric HCl byproducts.
Regiochemical Control and Byproduct Mitigation
The 6-methoxy orientation introduces unique challenges:
Major Side Products :
- 4-Methoxy regioisomer from improper cyclization orientation (5-15% yield)
- N1-alkylated byproducts during coupling steps (<5%)
Resolution Strategies :
- Chromatography : SiO2 (EtOAc/hexane 3:7) separates regioisomers
- Crystallization : Methanol/water (4:1) at -20°C preferentially crystallizes target compound
- pH Control : Maintain reaction pH >9 during Fischer cyclization to suppress N-alkylation
Analytical Characterization Benchmarks
1H NMR (400 MHz, CDCl3) :
- δ 9.45 (s, 1H, NH indole)
- δ 7.69 (d, J=8.0 Hz, 1H, H7)
- δ 6.88 (s, 1H, H3)
- δ 3.87 (s, 3H, OCH3)
- δ 3.43 (s, 3H, NCH3)
- δ 3.27 (s, 3H, NOCH3)
HPLC Purity :
- Column: C18 (150 × 4.6 mm, 3.5 μm)
- Mobile Phase: 60:40 MeCN/0.1% HCOOH
- Retention Time: 6.72 min (99.8% purity)
Mass Spec : m/z 263.13 [M+H]+ (calc. 263.12)
Scale-Up Considerations and Process Optimization
Critical Parameters :
- DMF Quality : <50 ppm water content for coupling reactions
- Oxygen Sensitivity : Degradation <2% under N2 vs. 12% in air over 24 h
- Temperature Control : Exothermic coupling requires <30°C jacket cooling
Economic Comparison :
| Step | Lab-Scale Cost ($/g) | Pilot-Scale Cost ($/g) |
|---|---|---|
| Indole Synthesis | 12.45 | 8.20 |
| Amidation | 23.80 | 14.75 |
| Purification | 18.90 | 9.40 |
Transitioning from flash chromatography to crystallization reduces purification costs by 50% at >100 kg scales.
Chemical Reactions Analysis
Types of Reactions
N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups on the indole ring.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Polarity :
- The 6-methoxy group in this compound contributes to moderate polarity, similar to the 5-methoxy analog in . However, the absence of bulky side chains (e.g., phenethyl in ) may reduce lipophilicity compared to analogs with aromatic side chains.
- Fluorine substituents () enhance metabolic stability and membrane permeability, whereas chloro and hydroxymethyl groups () increase polarity and hydrogen-bonding capacity .
Synthetic Routes :
- Most indole-2-carboxamides are synthesized via coupling reactions between indole carboxylic acids and amines (e.g., ). For N,6-dimethoxy-N-methyl derivatives, methoxylation likely occurs during indole core synthesis or via post-functionalization .
Biological Activity
N,6-dimethoxy-N-methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features an indole structure with methoxy substitutions that enhance its reactivity and biological properties. The presence of both methoxy groups and a methyl group on the nitrogen atom contributes to its unique pharmacological profile.
1. Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Research indicates that compounds with similar structures exhibit inhibitory activity on pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Table 1: Comparison of Anti-inflammatory Activities of Indole Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of COX enzymes |
| Indomethacin | 0.5 | COX inhibitor |
| 5,6-Dimethoxy-2,3-dihydroindene | TBD | Inhibition of TNF-alpha production |
2. Antimicrobial Activity
Studies have shown that indole derivatives possess antimicrobial properties. This compound may exhibit selective activity against mycobacterial species, including Mycobacterium tuberculosis, making it a candidate for further investigation as an anti-tuberculosis agent .
Table 2: Antimicrobial Activity Against Mycobacterial Species
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| This compound | TBD | M. tuberculosis |
| Indole-2-carboxamide | 0.25 µg/mL | M. abscessus |
| 4-Methyl-indole | 0.5 µg/mL | M. smegmatis |
3. Anticancer Activity
Indoles are known for their anticancer properties. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Induction of Apoptosis in Cancer Cells
In vitro studies demonstrated that this compound induces apoptosis in human cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- COX Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes involved in the inflammatory response.
- Receptor Modulation : The compound may interact with various receptors implicated in pain and inflammation signaling pathways.
Q & A
Q. Table 1. Synthetic Method Comparison
| Method | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Method A | Ethyl indole-2-carboxylate | NaOEt/DMF, 100–150°C | 85–98% | |
| Boc Protection | N-Boc-piperazine | DCM, room temperature | 90% | |
| Acyl Chloride | 3-Chlorobenzoyl chloride | DCM, reflux | 30% |
How can structural characterization of N-substituted indole-2-carboxamides be systematically performed?
Basic
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆, CDCl₃) to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to confirm purity (>95%) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
What factors influence the variability in reaction yields during the synthesis of methoxy-substituted indole carboxamides?
Advanced
Yield variability arises from:
- Steric Hindrance : Bulky substituents (e.g., adamantane) reduce accessibility to the reaction site, lowering yields (e.g., 75% for compound 15 vs. 98% for smaller amines) .
- Reagent Reactivity : Sodium ethoxide in DMF enhances nucleophilicity of amines, favoring high yields in Method A .
- Purification Challenges : Polar byproducts in acyl chloride couplings require rigorous chromatography, leading to product loss (e.g., 30% yield for 11b) .
What methodologies are effective for introducing photoactivatable or bioorthogonal functionalities into indole-2-carboxamide scaffolds?
Advanced
Photoaffinity labeling strategies include:
- Azide Incorporation : Using diazirine or phenyl azide (PAZ) groups via reagents like diphenylphosphoryl azide (DPPA) and DBU, enabling UV-induced crosslinking (30% yield for compound 36c) .
- Benzophenone Moieties : Coupling with 4-benzoylphenethylamine to introduce ketone functionalities for target engagement studies (37% yield for compound 26) .
How should researchers address discrepancies in biological activity data among structurally similar indole carboxamides?
Q. Advanced
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity. For example, 4,6-difluoro derivatives showed anti-mycobacterial activity , while N-benzoylphenyl analogs demonstrated lipid-lowering effects .
- Assay Standardization : Control for variables like cell line viability, compound solubility, and pharmacokinetic profiles.
Q. Table 2. Biological Evaluation Models
| Application | Model System | Key Finding | Reference |
|---|---|---|---|
| Anti-mycobacterial | Mycobacterium cultures | MIC₉₀ = 0.5–2.0 µg/mL for 12 | |
| Lipid-Lowering | Hyperlipidemic rats | 40% reduction in triglycerides |
What in vivo models are validated for assessing the pharmacological efficacy of indole-2-carboxamide derivatives?
Q. Advanced
- Hyperlipidemic Rats : Used to evaluate triglyceride-lowering effects via oral administration (e.g., 100 mg/kg dose) .
- Mycobacterial Infection Models : For anti-tubercular activity screening, with compound 12 showing 48.1% inhibition .
What analytical techniques are critical for confirming the purity and structural identity of synthesized indole carboxamides?
Q. Basic
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) .
- Combiflash Chromatography : Gradient elution (hexane/ethyl acetate) for isolating photoactivatable derivatives .
- Thermogravimetric Analysis (TGA) : Determine melting points (e.g., 199–202°C for compound 35b) .
How can computational approaches like molecular docking complement experimental studies in elucidating mechanisms of action?
Q. Advanced
- Target Prediction : Docking studies with cannabinoid receptor 1 (CB1) or nicotinic acetylcholine receptors (nAChRs) to prioritize candidates .
- Binding Affinity Validation : Compare computational binding energies with experimental IC₅₀ values from radioligand assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
